8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione
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Overview
Description
8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro linkage, where two rings are connected through a single atom. This particular compound has a unique structure that includes a thiaspiro linkage, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154-156°C .
Industrial Production Methods
For industrial production, the method described above is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anxiolytic or sedative agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action of 8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione is not fully understood. it is believed to interact with serotonin receptors, particularly the 5-HT1A receptor, similar to other azaspiro compounds . This interaction may lead to the modulation of neurotransmitter release, resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
8-Azaspiro[4.5]decane-7,9-dione: A simpler analog used in various chemical reactions.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spiro compound with different functional groups.
Uniqueness
8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[45]decane-7,9-dione stands out due to its unique thiaspiro linkage and the presence of both nitrogen and sulfur atoms in its structure
Properties
CAS No. |
88370-43-8 |
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Molecular Formula |
C21H27NO3S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
8-(N-ethoxy-C-propylcarbonimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H27NO3S/c1-3-8-16(22-25-4-2)20-17(23)11-21(12-18(20)24)13-19(26-14-21)15-9-6-5-7-10-15/h5-7,9-10,19-20H,3-4,8,11-14H2,1-2H3 |
InChI Key |
WDHCDZMPZWQCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOCC)C1C(=O)CC2(CC(SC2)C3=CC=CC=C3)CC1=O |
Origin of Product |
United States |
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